![molecular formula C27H27N3OS B11707901 N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide CAS No. 312758-86-4](/img/structure/B11707901.png)
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-methylphenyl hydrazine with carbon disulfide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with 4’-pentyl-[1,1’-biphenyl]-4-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the replication of bacterial or cancer cells by interfering with DNA replication processes. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-thiol
- N-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4’-pentyl-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of a pentyl group and a biphenyl moiety. These features enhance its lipophilicity and potential interactions with biological membranes, making it a promising candidate for various applications.
Propriétés
Numéro CAS |
312758-86-4 |
|---|---|
Formule moléculaire |
C27H27N3OS |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C27H27N3OS/c1-3-4-5-9-20-11-13-21(14-12-20)22-15-17-23(18-16-22)25(31)28-27-30-29-26(32-27)24-10-7-6-8-19(24)2/h6-8,10-18H,3-5,9H2,1-2H3,(H,28,30,31) |
Clé InChI |
HWMWPXUZSRGHDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)
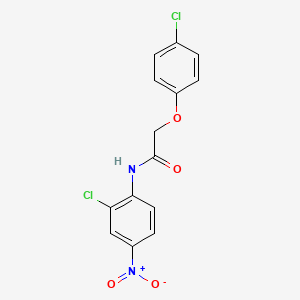
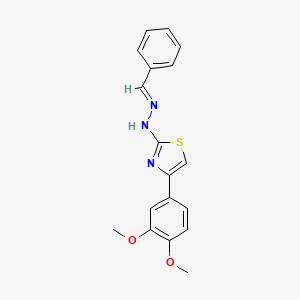
![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)


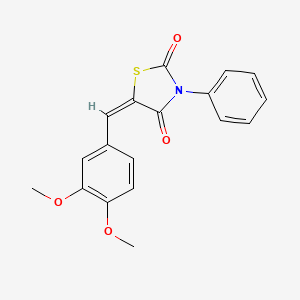
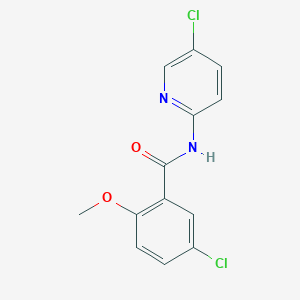
![4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11707888.png)
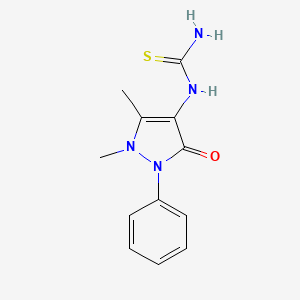

![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
